4-amino-1-methyl-1H-benzo[f]indole-9-carbonitrile
Description
Systematic Nomenclature and CAS Registry Number Analysis
4-Amino-1-methyl-1H-benzo[f]indole-9-carbonitrile is systematically named based on its core benzo[f]indole structure with specific substituents. Its IUPAC name reflects the positions of the amino group (C4), methyl group (N1), and carbonitrile group (C9) on the fused aromatic system. The compound is registered under the CAS number 251096-50-1 , with a molecular formula C₁₄H₁₁N₃ and molecular weight 221.26 g/mol .
Synonyms include 1H-Benz[f]indole-9-carbonitrile, 4-amino-1-methyl- , a designation that emphasizes its nitrile and methyl substituents. The CAS registry number is critical for unambiguous identification in chemical databases and regulatory documentation.
Molecular Architecture and Crystallographic Data
The molecular architecture consists of a benzo[f]indole core (a fused benzene and indole ring system) with three key substituents:
- 4-Amino group : Primary amine at position C4 of the indole ring.
- 1-Methyl group : Alkyl substituent on the nitrogen atom of the indole ring.
- 9-Carbonitrile group : Cyano substituent at position C9 of the benzene ring.
The SMILES notation N#CC1=C(C=CC=C2)C2=C(N)C3=C1N(C)C=C3 captures the connectivity of these groups. The aromatic system is planar, with conjugation across the fused rings. While direct crystallographic data for this compound is unavailable, related benzoindole derivatives (e.g., 1-methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile ) exhibit π-π stacking interactions and C—H···π hydrogen bonding in their crystal lattices.
Tautomeric Forms and Resonance Stabilization
The 4-amino group predominantly exists in the amino tautomer (NH₂) rather than the imino form (NH), due to resonance stabilization. The lone pair from the amino group participates in conjugation with the aromatic π-system, delocalizing electron density and enhancing stability. Resonance structures involve alternating double bonds between the indole nitrogen and adjacent carbons, with the amino group acting as an electron-donating substituent. This stabilization is critical for the compound’s reactivity in synthetic applications.
Comparative Analysis with Related Benzo[f]indole Derivatives
Key Observations :
- Substituent Positioning : The 9-carbonitrile group in the target compound contrasts with the 1-carbonitrile in benzo[e]indole derivatives, altering electronic distribution.
- Functional Groups : The presence of a carbonitrile (electron-withdrawing) vs. ketone (electron-withdrawing) groups in related compounds influences reactivity toward nucleophiles.
- Steric Effects : Bulky substituents (e.g., phenyl in 1-Methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile) may hinder intermolecular stacking compared to smaller groups like methyl.
Properties
IUPAC Name |
4-amino-1-methylbenzo[f]indole-9-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-17-7-6-11-13(16)10-5-3-2-4-9(10)12(8-15)14(11)17/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKILRGUFVNVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C3=CC=CC=C3C(=C21)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-1H-benzo[f]indole-9-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable nitrile in the presence of a catalyst can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-1H-benzo[f]indole-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis Methods:
The synthesis of 4-amino-1-methyl-1H-benzo[f]indole-9-carbonitrile typically involves multi-step organic reactions. A common approach includes the cyclization of substituted anilines with suitable nitriles in the presence of catalysts to yield this indole derivative. Optimization of reaction conditions is crucial for achieving high yields and purity in industrial production.
Chemical Reactions:
The compound can participate in various chemical reactions:
- Oxidation: Introducing oxygen-containing functional groups.
- Reduction: Removing oxygen or adding hydrogen atoms.
- Substitution: Replacing one functional group with another.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution.
Biological Applications
Anticancer Activity:
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, demonstrating significant cytotoxic activity. For instance, compounds with similar structures have been evaluated for their efficacy against human tumor cells, revealing mean growth inhibition values indicating strong antitumor potential .
Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activities. It has shown effectiveness against several bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values have been determined through standardized testing methods .
Neuroprotective Effects:
In the context of neurodegenerative diseases like Alzheimer's, compounds related to this compound are being studied for their ability to inhibit acetylcholinesterase activity. This inhibition is crucial for increasing acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline .
Industrial Applications
Material Development:
In industrial settings, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structural features make it valuable in the development of new materials and chemical processes. For example, it can be used in creating polymers or other functional materials that require specific chemical properties .
Pharmaceutical Development:
The compound's diverse biological activities render it a candidate for drug development. Its potential therapeutic effects are being explored further in pharmaceutical research, particularly in designing new agents for treating various diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Indole-3-acetic acid | Plant hormone | Growth regulator in plants | Similar indole structure |
| Tryptophan | Essential amino acid | Precursor to serotonin | Contains an indole ring |
| Serotonin | Neurotransmitter | Mood regulation | Derived from tryptophan |
| This compound | Synthetic indole derivative | Anticancer and antimicrobial properties | Unique functional groups |
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study evaluating the anticancer activity of various benzo[f]indole derivatives, this compound was found to exhibit significant cytotoxicity against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported to be below 10 µM for several derivatives, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
A screening study tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated effective inhibition across a range of pathogens, underscoring its potential application in treating infectious diseases .
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-1H-benzo[f]indole-9-carbonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
4-amino-1-methyl-1H-benzo[f]indole-9-carbonitrile is unique due to its specific functional groups and structure, which confer distinct chemical and biological properties.
Biological Activity
4-Amino-1-methyl-1H-benzo[f]indole-9-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The structure of this compound includes an indole moiety, which is known for its biological relevance. The presence of the cyano group and amino group enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a lead in anticancer drug development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses significant activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Receptor Interaction : The compound binds to specific receptors involved in cell signaling, which may lead to altered cellular responses.
- Enzyme Inhibition : It has been shown to inhibit kinases that play critical roles in cancer cell proliferation and survival.
- Modulation of Apoptosis : The compound can induce apoptotic pathways in cancer cells, promoting programmed cell death.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- A study demonstrated that derivatives of benzo[f]indole compounds, including this compound, significantly inhibited superoxide anion generation, suggesting anti-inflammatory properties .
- Another investigation highlighted its potential as an antiviral agent, emphasizing its role in modulating immune responses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-1-methyl-1H-benzo[f]indole-9-carbonitrile, and how are reaction conditions optimized?
- Methodology : Common synthetic strategies involve multi-step heterocyclic assembly. For indole derivatives, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution at the indole nitrogen can introduce substituents like the methyl group. The nitrile group at position 9 may be introduced via cyanation reactions using copper or palladium catalysts. Key parameters include temperature control (e.g., 80–120°C for coupling reactions), solvent selection (DMF or THF for polar intermediates), and protecting group strategies for the amino moiety (e.g., Boc protection). Post-synthetic deprotection with TFA or HCl yields the free amine .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm intermediates using -NMR and mass spectrometry.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Primary Techniques :
- -NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–2.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm) and amine (N–H stretch ~3300 cm) functionalities.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns.
Q. How should researchers assess the compound’s stability under experimental storage and handling conditions?
- Protocols :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the nitrile group .
- Hygroscopicity : Use dynamic vapor sorption (DVS) to evaluate moisture uptake.
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the nitrile and amino groups in catalytic or biological systems?
- Nitrile Reactivity : The nitrile group may act as a hydrogen-bond acceptor or undergo enzymatic hydrolysis to carboxylic acids in biological systems. In catalysis, it can participate in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation .
- Amino Group Modifications : Explore regioselective alkylation or acylation to study electronic effects on bioactivity. Use DFT calculations to predict nucleophilic sites .
Q. How can structural analogs resolve contradictions in pharmacological data (e.g., varying IC values across studies)?
- Approach :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substitutions at positions 1 (methyl), 4 (amino), or 9 (nitrile). Test against target enzymes (e.g., kinases) to correlate substituent effects with potency .
- Data Normalization : Control for assay variables (e.g., cell line viability, solvent DMSO concentration) that may skew IC values.
Q. What strategies address discrepancies in synthetic yields reported for similar indole-carbonitriles?
- Troubleshooting :
- Catalyst Screening : Compare Pd/Cu systems for cross-coupling efficiency.
- Purification : Use preparative HPLC to isolate high-purity intermediates, as silica gel chromatography may degrade sensitive nitriles .
- Scale-Up Challenges : Optimize microwave-assisted synthesis for reproducibility at larger scales.
Q. How can computational modeling enhance the design of derivatives targeting specific biological receptors?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., serotonin receptors or kinases).
- ADME Prediction : Apply SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in vitro and in vivo?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Waste Disposal : Neutralize nitrile-containing waste with alkaline peroxide before disposal .
Data Presentation
Table 1 : Key Physicochemical Properties of this compound
| Property | Method/Value | Reference |
|---|---|---|
| Melting Point | DSC: 208–210°C (decomposes) | |
| Solubility (DMSO) | 25 mg/mL (25°C) | |
| logP (Predicted) | 2.8 (SwissADME) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
